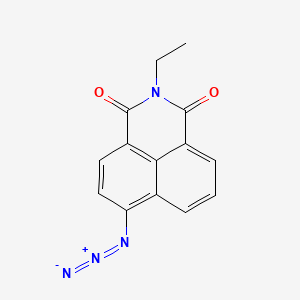

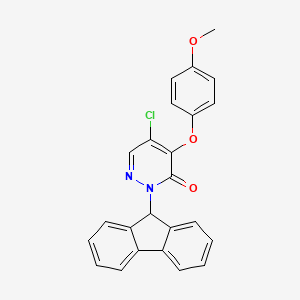

4-Azido-n-ethyl-1,8-naphthalimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

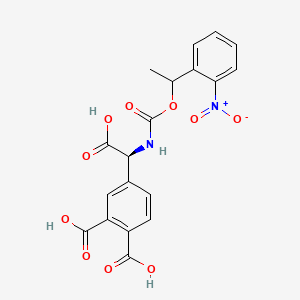

4-Azido-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe. It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .

Synthesis Analysis

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide involves several steps. The crude product is purified by column chromatography (silica gel 200–400 mesh, 60 Å) eluted by EtOAc/MeOH (85:15) to yield a red solid .Molecular Structure Analysis

The molecular structure of 4-Azido-n-ethyl-1,8-naphthalimide can be analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving 4-Azido-n-ethyl-1,8-naphthalimide are complex. The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Azido-n-ethyl-1,8-naphthalimide include its molecular weight (266.25), its formula (C14H10N4O2), and its solubility (soluble to 10 mM in DMSO with gentle warming and to 100 mM in THF) . It also has unique photophysical properties .Scientific Research Applications

Click Chemistry for Bioconjugation

4-Azido-n-ethyl-1,8-naphthalimide: is a click-activated fluorescent probe . This property makes it highly valuable in bioconjugation applications where it can be used to label biomolecules selectively and efficiently. The azide group reacts with alkynes present on other molecules under mild conditions, allowing for the visualization and tracking of biological processes without disrupting them.

Fluorescent Labeling in Glycobiology

The compound enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This application is crucial in glycobiology, where understanding the structure and function of glycoconjugates is essential for deciphering cellular communication and disease progression.

Photophysical Property Analysis

Derivatives of 1,8-Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , show high stability and various fluorescence properties under different conditions . These characteristics are beneficial for studying photophysical properties and developing new materials with desired optical features.

Red Emission Fluorophores

The derivatives of 1,8-Naphthalimide have been synthesized to exhibit red emission wavelengths around 600 nm, which is advantageous for applications requiring long-wavelength fluorophores . This feature is particularly useful in medical imaging to avoid interference from autofluorescence in living cells.

Anticancer Research

Functionalized derivatives of Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities while maintaining high stability under physiological conditions .

Chemosensor Development

Naphthalimide derivatives are widely used in designing fluorescent chemosensors. These sensors can detect various molecules with high selectivity and sensitivity based on changes in fluorescence lifetime, intensity, and emission wavelength upon binding to the target molecule .

Solar Energy Collection

The strong fluorescent emission and high photostability of Naphthalimide derivatives make them suitable candidates for solar energy collectors . Their ability to absorb light and convert it into energy can be harnessed in solar cell technologies.

Organic Light Emitting Materials

Due to their excellent fluorescence properties, high absorption coefficients, and good quantum yields, derivatives of 1,8-Naphthalimide are applied as organic light-emitting materials . They are used in the development of organic light-emitting diodes (OLEDs), which are essential components in modern display and lighting technologies.

Mechanism of Action

Target of Action

The primary target of 4-Azido-n-ethyl-1,8-naphthalimide is the fucosylation of glycoproteins and glycolipids on the cell surface and within the cell . Fucosylation is a type of glycosylation, a post-translational modification where fucose sugars are added to proteins or lipids, playing a crucial role in various biological processes such as cell signaling, immune response, and disease progression.

Mode of Action

4-Azido-n-ethyl-1,8-naphthalimide acts as a click-activated fluorescent probe . This means it can be activated to bind to its targets (fucosylated glycoproteins and glycolipids) and emit fluorescence, allowing for dynamic imaging of these targets . This interaction enables the visualization of the fucosylation process, providing valuable insights into cellular functions and mechanisms.

Pharmacokinetics

It’s noted that the compound is soluble to 10 mm in dmso with gentle warming and to 100 mm in thf , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary result of 4-Azido-n-ethyl-1,8-naphthalimide’s action is the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This allows researchers to monitor these processes in real-time, providing valuable insights into cellular functions and potentially aiding in the understanding and treatment of diseases where fucosylation plays a role.

Safety and Hazards

Future Directions

4-Azido-n-ethyl-1,8-naphthalimide has potential applications in various fields. It can be used as a stable intermediate product with certain activity in a variety of fields . It also has potential applications in organic light-emitting diodes and in the development of sophisticated detection systems for carboxylate .

properties

IUPAC Name |

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPPRRYIDIPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

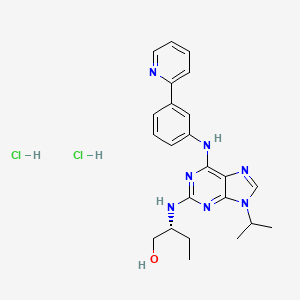

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?

A1: 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.

Q2: What are the advantages of using 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) for studying protein interactions compared to other methods?

A2: The use of 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:

- Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []

- Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)